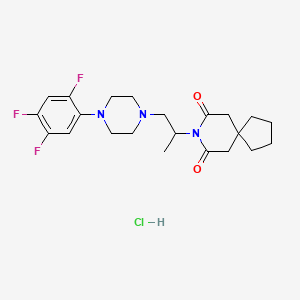

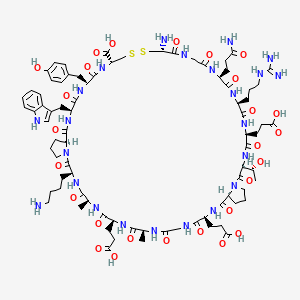

![molecular formula C22H21N5O2 B610979 1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea CAS No. 1219728-20-7](/img/structure/B610979.png)

1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea

Descripción general

Descripción

SR7826 is a potent and selective LIMK inhibitor.

Aplicaciones Científicas De Investigación

Inhibition of LIM Kinase

SR7826 is a potent, selective, and orally active LIM kinase inhibitor, with an IC 50 of 43 nM for LIMK1 . It displays >100-fold more selective for LIMK1 than ROCK and JNK kinases .

Suppression of Cell Migration and Invasion

SR7826 has been shown to suppress the migration and invasion of PC-3 cells in vitro .

Regulation of Actin Cytoskeleton

SR7826, along with another inhibitor LIMKi3, has been reported to cause a breakdown of the actin cytoskeleton in prostate smooth muscle cells .

Role in Urogenital System

SR7826 has been used in research related to the male urogenital system. It has been reported that the combined application of SR7826 and LIMKi3 inhibited contractions of human prostate tissues .

Role in Alzheimer’s Disease Research

In Alzheimer’s disease research, SR7826 has been found to provide dendritic spine resilience against β-amyloid . Treatment with a LIMK1 inhibitor rescued β-amyloid-induced hippocampal spine loss and morphologic aberrations .

Role in Cytoskeleton Reorganization

SR7826 has been implicated in the reorganization of the actin cytoskeleton, which is crucial for various cellular functions .

Role in Spermatogenesis

LIMK2, which can be inhibited by SR7826, plays a vital role in proper spermatogenesis, such as meiotic processes of spermatogenesis after puberty .

Role in Fibrosis

The activated LIMK2–cofilin pathway, which can be inhibited by SR7826, contributes to cavernosal fibrosis after cavernosal nerve injury .

Mecanismo De Acción

- Its primary target is LIM kinase 1 (Limk1), which is overexpressed in cancerous prostate cells and tissues .

- By suppressing Limk1, SR7826 reduces cofilin phosphorylation, which affects actin dynamics and cell migration .

- Inhibition of cofilin phosphorylation disrupts actin filament dynamics, impacting cell shape, motility, and invasion .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-15-13-23-21-19(15)20(24-14-25-21)16-7-9-17(10-8-16)26-22(29)27(11-12-28)18-5-3-2-4-6-18/h2-10,13-14,28H,11-12H2,1H3,(H,26,29)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAGVQVBDHOHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=NC(=C12)C3=CC=C(C=C3)NC(=O)N(CCO)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-ethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-phenyl]-1-phenyl-urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of SR7826?

A1: SR7826 acts as a LIM kinase (LIMK) inhibitor. [, , ] LIMKs are enzymes that phosphorylate and inactivate cofilin, a protein responsible for depolymerizing filamentous actin (F-actin). By inhibiting LIMK, SR7826 prevents cofilin phosphorylation, leading to increased cofilin activity and subsequent F-actin depolymerization. This ultimately results in reduced smooth muscle contraction.

Q2: What specific tissues or cell types have been studied in relation to SR7826's effects?

A2: Research has investigated the effects of SR7826 on smooth muscle contraction in various tissues, including:

- Human prostate smooth muscle: SR7826 demonstrated inhibition of contraction in these cells, suggesting potential therapeutic applications for benign prostatic hyperplasia. []

- Human detrusor muscle: Studies indicate that SR7826 can inhibit detrusor contractions, potentially offering a new approach for managing overactive bladder. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.